molecular formula C13H21N3O B2720759 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide CAS No. 1448028-00-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide

Cat. No. B2720759
CAS RN: 1448028-00-9
M. Wt: 235.331
InChI Key: CLTWYYDUGIBGCD-UHFFFAOYSA-N
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Description

“N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pentanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring attached to a pentanamide group via a methyl bridge. The pyrazole ring itself would be substituted with a cyclopropyl group and a methyl group .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Synthesis and Biological Evaluation of Cyclooxygenase-2 Inhibitors A significant body of work has involved the synthesis and evaluation of 1,5-diarylpyrazole derivatives for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme critical in the inflammatory process. One notable compound identified through extensive structure-activity relationship (SAR) studies was celecoxib, which is currently used for treating rheumatoid arthritis and osteoarthritis due to its potent and selective COX-2 inhibitory activity (Penning et al., 1997).

Neuroactive Steroids and GABAA Receptors Research on neuroactive steroids has led to the discovery of compounds like SAGE-217, which are positive allosteric modulators of GABAA receptors. These compounds have shown potential in treating various central nervous system (CNS) disorders, including depression and anxiety, by enhancing the inhibitory effects of GABA (Botella et al., 2017).

Anticancer and Anti-HIV Activities Pyrazole derivatives have been explored for their anticancer and anti-HIV activities. For example, novel 3-amino-4,5-dihydro-6-methyl-4-oxo-N-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxamide compounds synthesized from oxoketene dithioacetals have shown moderate to potent activity against HIV-1 and HIV-2 strains (Savant et al., 2018). Similarly, regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives has indicated potential antiproliferative effects against breast cancer and leukemia cells (Ananda et al., 2016).

properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-4-5-13(17)14-9-11-8-12(10-6-7-10)16(2)15-11/h8,10H,3-7,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTWYYDUGIBGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC1=NN(C(=C1)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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